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Abstract
Methyltrienolone, also known as R1881 or metribolone, is a potent synthetic androgen that

has played a pivotal role in the study of androgen receptor (AR) biology. Developed by Roussel

Uclaf and first described in 1965, its high affinity and specificity for the AR established it as an

invaluable tool in endocrinology research. This technical guide provides an in-depth exploration

of the discovery, history, and key experimental applications of methyltrienolone. It details its

pharmacological profile, including its binding affinities for various steroid receptors, and outlines

the methodologies for its use in seminal experiments. Furthermore, this guide presents key

signaling pathways and experimental workflows in a visually accessible format to facilitate a

deeper understanding of this significant research compound.

Discovery and Historical Context
Methyltrienolone (17α-methyl-17β-hydroxyestra-4,9,11-trien-3-one) was first synthesized and

described by scientists at the French pharmaceutical company Roussel Uclaf in 1965. As a

17α-methylated derivative of trenbolone, it was developed during a period of intense research

into synthetic androgens.

Initial clinical investigations in the late 1960s and early 1970s explored its potential for the

treatment of advanced breast cancer. While it demonstrated efficacy, the development was
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ultimately halted due to findings of severe hepatotoxicity, a common concern with 17α-alkylated

anabolic-androgenic steroids.

Despite its discontinuation for clinical use, the unique properties of methyltrienolone,

particularly its high binding affinity for the androgen receptor (AR), led to its widespread

adoption in scientific research.[1] It became a "hot ligand" of choice for AR ligand binding

assays (LBAs), providing a stable and reliable tool to quantify AR expression and study its

interactions with various compounds.[1]

Chemical Synthesis
While the full detailed protocol from the original 1965 publication in Annales Pharmaceutiques

Françaises by Velluz et al. is not readily available in accessible archives, the synthesis of

methyltrienolone, a derivative of 19-nortestosterone, involves multi-step chemical reactions.

The general approach to synthesizing such triene steroids typically starts from a more readily

available steroid precursor. The key structural features of methyltrienolone are the three

conjugated double bonds in the A and B rings of the steroid nucleus and a methyl group at the

C17α position, which prevents its metabolism and contributes to its oral activity and

hepatotoxicity. The synthesis of the related compound, trenbolone (17β-hydroxyestra-4,9,11-

trien-3-one), has been described from estra-4,9-diene-3,17-dione, involving steps of reduction

and dehydrogenation. The introduction of the 17α-methyl group is a standard procedure in

steroid synthesis.

Pharmacological Profile
Methyltrienolone is a potent agonist of the androgen receptor, with both anabolic and

androgenic effects. Its high affinity for the AR makes it a valuable research tool. However, it is

not entirely specific for the AR and exhibits significant binding to other steroid hormone

receptors, which is a crucial consideration in experimental design.

Receptor Binding Affinity
The binding affinity of methyltrienolone for various steroid receptors has been characterized

in numerous studies. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory

concentration (IC50) are common measures of this affinity. A lower Kd or IC50 value indicates a

higher binding affinity.
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Receptor Ligand Kd (nM) IC50 (nM)
Tissue/Syst
em

Reference

Androgen

Receptor

(AR)

[3H]R1881 0.2 - 0.5 - Rat Prostate N/A

Androgen

Receptor

(AR)

[3H]R1881 0.9 -

Human

Benign

Prostatic

Hyperplasia

N/A

Progesterone

Receptor

(PR)

[3H]R1881 - ~1 Rabbit Uterus N/A

Glucocorticoi

d

Receptor(GR

)

[3H]R1881 - ~10 Rat Liver N/A

Mineralocorti

coid Rec.

(MR)

[3H]Aldostero

ne
- ~1

Recombinant

Human MR
N/A

Note: The values presented are approximate and can vary depending on the experimental

conditions, tissue source, and assay methodology.

Methyltrienolone's cross-reactivity with the progesterone receptor (PR) is particularly

noteworthy. This necessitated the development of modified assay protocols, often including a

competing unlabeled progestin, to specifically measure AR binding. It also binds to the

glucocorticoid receptor (GR) and acts as a potent antagonist of the mineralocorticoid receptor

(MR).

Experimental Protocols
The high affinity of radiolabeled methyltrienolone ([³H]R1881) for the AR has made it a

cornerstone of endocrinology research for decades. Below are detailed methodologies for key

experiments.
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Competitive Radioligand Binding Assay for Androgen
Receptor
This assay is used to determine the binding affinity of a test compound for the androgen

receptor by measuring its ability to compete with the binding of a fixed concentration of

[³H]R1881.

Materials:

[³H]Methyltrienolone ([³H]R1881): Specific activity of 70-87 Ci/mmol.

Unlabeled Methyltrienolone (R1881): For determination of non-specific binding.

Test Compounds: To be assayed for AR binding affinity.

AR Source: Cytosol preparation from androgen-sensitive tissues (e.g., rat prostate) or cells

(e.g., LNCaP).

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol,

and 1 mM dithiothreitol.

Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

Scintillation Cocktail and Counter.

Procedure:

Cytosol Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at

high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the

protein concentration of the cytosol.

Assay Setup: In triplicate, prepare assay tubes containing:

Total Binding: Cytosol and [³H]R1881 (at a concentration close to its Kd, e.g., 1 nM).

Non-specific Binding: Cytosol, [³H]R1881, and a saturating concentration of unlabeled

R1881 (e.g., 1 µM).
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Competitive Binding: Cytosol, [³H]R1881, and varying concentrations of the test

compound.

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24

hours).

Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube, vortex,

and incubate on ice for a short period (e.g., 10 minutes). Centrifuge to pellet the charcoal,

which binds the free radioligand.

Counting: Transfer the supernatant (containing the bound radioligand) to scintillation vials,

add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the test compound.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of [³H]R1881) using non-linear regression analysis.

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]R1881 and

Kd is its dissociation constant for the AR.

Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Methyltrienolone, as a potent androgen, activates the canonical androgen receptor signaling

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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